Enantiomeric Purity and Stereochemical Integrity for Chiral Synthesis
(2S)-4-Bromobutan-2-amine is supplied with a specified enantiomeric purity of ≥95%, a critical parameter for its application in stereoselective transformations . In contrast, the racemic mixture of 4-bromobutan-2-amine has an enantiomeric excess (ee) of 0%, rendering it unsuitable for reactions requiring a defined stereochemical outcome without an additional resolution step [1]. The (2R) enantiomer is also available at comparable purity but will yield the opposite stereochemical product series .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | ≥95% ee (typical vendor specification for the (2S) enantiomer) |
| Comparator Or Baseline | Racemic 4-bromobutan-2-amine: 0% ee |
| Quantified Difference | ≥95% ee vs. 0% ee |
| Conditions | Vendor Certificate of Analysis; chiral HPLC method |
Why This Matters
This difference is the fundamental basis for procurement; the high ee ensures the final chiral product is produced with high stereoselectivity, avoiding costly and yield-reducing resolution steps later in the synthesis.
- [1] PubChem. (2025). 4-Bromobutan-2-amine hydrobromide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobutan-2-amine-hydrobromide View Source
